1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)24-13-4-2-12(3-5-13)14(21)20-8-6-15(7-9-20)22-10-1-11-23-15/h2-5H,1,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFUAQWEOBUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to its unique biological effects by influencing its three-dimensional conformation and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
- 1,3-Oxathiane derivatives
Uniqueness
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity .
Biological Activity
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Research indicates that this compound interacts with the METTL3/METTL14 protein complex, which is crucial for RNA methylation processes. The interaction leads to a reduction in N6-methyladenosine (m6A) modifications on polyadenylated RNA in various cell lines, including those associated with acute myeloid leukemia and prostate cancer. This modulation of m6A levels suggests potential therapeutic applications in oncology, where targeting RNA methylation pathways may influence gene expression and cellular metabolism.
Pharmacological Properties
The pharmacological properties of this compound include:
- Anti-cancer Activity : The compound's ability to inhibit the METTL3/METTL14 complex positions it as a candidate for developing anti-cancer therapies.
- Enzyme Inhibition : Similar compounds have shown the potential to inhibit cyclooxygenases (COX), suggesting that this compound may also possess anti-inflammatory properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | Similar anti-cancer activity | Contains pyrazine ring |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Potent sEH inhibitor | Exhibits oral bioavailability |
| (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one | Anti-inflammatory | Spirocyclic structure enhances activity |
These compounds highlight the uniqueness of this compound due to its specific combination of structural features and biological activities.
Case Study 1: Interaction with METTL3/METTL14
In a study focused on acute myeloid leukemia, researchers demonstrated that this compound effectively binds to the METTL3/METTL14 complex. This binding inhibits the methyltransferase activity of the complex, leading to decreased m6A modification levels on RNA substrates. Such findings are crucial for elucidating the molecular mechanisms underlying its biological effects and for assessing its potential as a therapeutic agent in oncology.
Case Study 2: Synthesis and Biological Evaluation
Another research effort involved synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the spirocyclic structure could enhance binding affinity and selectivity towards specific biological targets. This emphasizes the importance of structural optimization in drug development processes aimed at maximizing therapeutic efficacy while minimizing side effects.
Q & A
Basic: What synthetic strategies are recommended for preparing 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone?
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, analogous spiro compounds are synthesized via condensation reactions between cyclic ketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and substituted amines or phenols, followed by cyclization . Key steps include:
- Amine/Ketone Condensation : Reacting spirocyclic ketones with (4-trifluoromethoxyphenyl)methanone derivatives under acidic or basic conditions.
- Cyclization : Use of catalysts like pyrrolidine to stabilize intermediates and promote ring closure .
- Purification : Column chromatography or recrystallization to isolate the product.
Characterization via melting point, elemental analysis, and spectroscopic methods (e.g., IR, UV-Vis) is critical for validation .
Basic: How should researchers verify the structural integrity of this compound?
A combination of spectroscopic and analytical methods is essential:
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C in the dioxane ring) .
- NMR : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions. For example, the trifluoromethoxy group (OCF₃) shows distinct splitting patterns in ¹⁹F NMR .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Advanced: What mechanistic insights are critical for optimizing the synthesis of this spiro compound?
The reaction mechanism often involves:
- Intermediate Formation : Protonation of the carbonyl group in the spirocyclic precursor, facilitating nucleophilic attack by the amine or phenol .
- Steric and Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature may slow down nucleophilic substitution, requiring optimized reaction times or temperatures.
- Spirocyclization : Ring strain in the spiro[5.5] system necessitates careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts .
Computational modeling (DFT) can predict transition states and guide synthetic optimization.
Advanced: How can researchers assess the biological activity of this compound in receptor-binding studies?
Methodologies from analogous studies include:
- Radioligand Binding Assays : Use ³H- or ¹²⁵I-labeled ligands to measure competitive binding to target receptors (e.g., glucagon receptors, as seen in structurally similar spiro compounds) .
- Dose-Response Curves : Determine IC₅₀ values using nonlinear regression analysis.
- Cell-Based Assays : Measure downstream signaling (e.g., cAMP production) in CHO or HEK293 cells transfected with the receptor of interest .
- Selectivity Screening : Test against related receptors (e.g., GPCRs) to evaluate specificity.
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Key challenges and solutions include:
- Hydrolytic Degradation : The dioxane ring may hydrolyze under acidic/basic conditions. Use stability-indicating HPLC methods with C18 columns (e.g., Chromolith®) and UV detection at 254 nm .
- Trifluoromethoxy Byproducts : Monitor for dehalogenation products via LC-MS with negative ion mode to detect fluorine loss .
- Residual Solvents : Gas chromatography (GC-FID) to quantify traces of DMF or THF from synthesis .
Advanced: How can computational methods aid in predicting the compound’s reactivity or pharmacokinetics?
- DFT Calculations : Model transition states for spirocyclization or predict regioselectivity in substitution reactions .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
- Molecular Docking : Simulate binding to target receptors (e.g., glucagon receptor) to prioritize derivatives for synthesis .
Advanced: What strategies are effective for resolving contradictions in spectral data interpretation?
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation.
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm spirocyclic conformation .
Advanced: How does the trifluoromethoxy group influence the compound’s electronic and steric properties?
- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring and affecting reaction rates (e.g., slower electrophilic substitution).
- Steric Effects : The bulky CF₃ group may hinder access to certain binding pockets in biological assays .
- Spectroscopic Impact : Distinct ¹⁹F NMR shifts (~-58 ppm for OCF₃) aid in structural confirmation .
Advanced: What are the best practices for evaluating the compound’s stability under various storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- Accelerated Stability Testing : Store at elevated temperatures and analyze degradation kinetics using Arrhenius plots.
- Lyophilization : Improve long-term stability by removing water-sensitive functional groups (e.g., dioxane ring) .
Advanced: How can researchers leverage this compound as a building block for functional materials?
- Hyperfluorescence Applications : Analogous benzophenone-derived spiro compounds act as assistant dopants in OLEDs. Incorporate into donor-acceptor systems to tune emission spectra .
- Cross-Coupling Reactions : Use palladium catalysts (e.g., [Pd(NHC)(m-Cl)Cl]₂) to functionalize the phenyl ring for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
